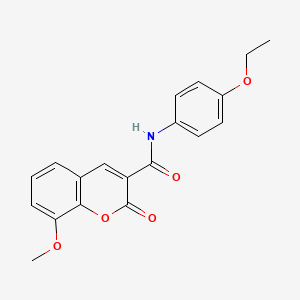

N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Ethoxyphenyl)-3-hydroxybutanamide”, also known as bucetin, is an analgesic and antipyretic that is similar in structure to phenacetin . It was once thought to be a better substitute for phenacetin but was withdrawn from use due to renal toxicity and risk of carcinogenesis .

Synthesis Analysis

The synthesis of similar compounds, such as N-(4-Ethoxyphenyl)-2-azetidinones, has been reported. These compounds were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .

Chemical Reactions Analysis

In the case of N-(4-Ethoxyphenyl)-2-azetidinones, it was found that at least two mol equivalents of ceric ammonium nitrate (CAN) are needed for the oxidation of these compounds to N-unsubstituted-2-azetidinones .

Physical And Chemical Properties Analysis

Phenacetin is a white crystalline odorless substance. This organic compound is an acetanilide derivative and a close analog of paracetamol, with the hydroxyl group replaced with an ethanolic group .

Scientific Research Applications

Structural and Synthesis Studies

N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and related compounds have been studied extensively for their crystalline structures and synthetic methodologies. For instance, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, which share a core structure with this compound, provide insights into their crystallization behaviors, showcasing various polymorphs and highlighting the anti-rotamer conformation about the C-N bond. These structural insights are crucial for understanding the chemical behavior and potential applications of such compounds (Reis et al., 2013). Furthermore, the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the synthesis of biologically active compounds, underlines the significance of efficient synthetic methods for these chromene derivatives (Zhu et al., 2014).

Biological and Pharmacological Potential

Chromene derivatives, such as this compound, have been implicated in various biological activities. One notable application is their potential use in studying orphan G protein-coupled receptors, such as GPR35. Compounds like 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have served as powerful tools for investigating the pharmacology of GPR35, demonstrating high affinity and the ability to label the receptor with significant specificity (Thimm et al., 2013). Additionally, the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring reveal the potential of chromene compounds in medicinal chemistry, especially in antibacterial and antioxidant applications (Ramaganesh et al., 2010).

Advanced Materials and Sensor Development

Chromene derivatives also find applications in the development of advanced materials and sensors. A study on a highly selective fluorescence chemosensor based on a coumarin fluorophore, which includes structural elements similar to this compound, showcases the ability of these compounds to function as effective sensors for ions like Cu2+ and H2PO4−, indicating their potential in environmental monitoring and analytical chemistry (Meng et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to target egfr and vegfr-2, which are associated with the progression of triple-negative cancer .

Biochemical Pathways

Related compounds have been shown to affect pathways associated with egfr and vegfr-2 . These pathways play crucial roles in cell proliferation and angiogenesis, respectively.

Pharmacokinetics

Similar compounds have been shown to meet admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

Based on the targets of similar compounds, it can be inferred that the compound may have potential therapeutic effects in the context of certain cancers .

Safety and Hazards

properties

IUPAC Name |

N-(4-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-3-24-14-9-7-13(8-10-14)20-18(21)15-11-12-5-4-6-16(23-2)17(12)25-19(15)22/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCKIRADOCYETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2451141.png)

![N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2451142.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451143.png)

![16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid](/img/structure/B2451149.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2451153.png)

![7-(2-morpholin-4-ylethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2451155.png)

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)

![1-(3-chlorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2451158.png)

![5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2451159.png)